3-溴异喹啉-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

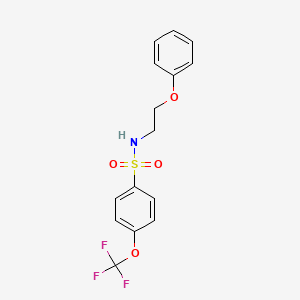

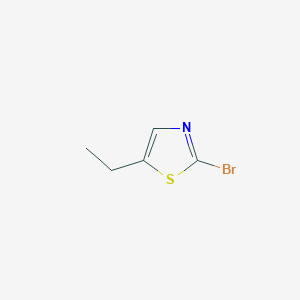

3-Bromoisoquinolin-1-amine is a compound that falls within the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a bromine atom at the third position and an amine group at the first position of the isoquinoline structure. Isoquinolines, including brominated derivatives like 3-Bromoisoquinolin-1-amine, are of significant interest in pharmaceutical chemistry due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromoisoquinolin-1-amine, has been reported using peptide-catalyzed atroposelective bromination . Although this method specifically targets quinazolinones, it demonstrates the potential for bromination in closely related compounds. Another approach for synthesizing 1-aminoisoquinoline derivatives involves gold(III)-mediated domino reactions starting from 2-alkynylbenzamides and ammonium acetate . This method highlights the versatility of isoquinoline synthesis under mild conditions. Additionally, regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes . These methods collectively provide insights into the synthetic strategies that could be adapted for the synthesis of 3-Bromoisoquinolin-1-amine.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their chemical properties and biological activities. The presence of a bromine atom in the compound can significantly influence its reactivity and interaction with other molecules. X-ray crystallography has been used to explore the structure of catalysts and substrate complexes in the synthesis of related compounds . Such structural analyses are essential for understanding the molecular conformation and stereochemistry, which are key factors in the synthesis and application of 3-Bromoisoquinolin-1-amine.

Chemical Reactions Analysis

Isoquinoline derivatives participate in various chemical reactions, which can be utilized to further modify the compound or to synthesize other related compounds. For example, the atroposelective bromination of quinazolinones can lead to the formation of stereoisomerically stable monobromides, which can undergo subsequent transformations while retaining stereochemical information . These transformations include dehalogenation Suzuki-Miyaura cross-coupling and regioselective Buchwald-Hartwig amination, which could potentially be applied to 3-Bromoisoquinolin-1-amine to introduce additional functional groups or to create complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoisoquinolin-1-amine are influenced by its molecular structure. The presence of the bromine atom and the amine group contribute to its reactivity and potential interactions with other molecules. The bromine atom, being a heavy and electronegative element, can impact the compound's boiling point, density, and solubility. The amine group can engage in hydrogen bonding and can act as a nucleophile in chemical reactions. These properties are important for the compound's behavior in various solvents and its potential biological activity. Although the specific properties of 3-Bromoisoquinolin-1-amine are not detailed in the provided papers, the general trends observed in similar compounds can provide a basis for predicting its behavior .

科学研究应用

亲核取代机制

3-溴异喹啉-1-胺已被探索用于涉及亲核取代机制的研究中。桑德斯、迪克和赫托赫(2010 年)的研究表明,1-和 3-溴异喹啉都可以通过液氨中的钾酰胺转化为氨基衍生物。具体而言,3-溴异喹啉的胺化反应被证明通过 SN(ANRORC) 机制进行,占反应的很大一部分,这意味着在专门的合成工艺中具有潜在用途 (Sanders, Dijk, & Hertog, 2010)。

新型化合物的合成

该化合物在合成新化学实体中发挥作用。巴洛格、里德尔和哈约斯 (2013 年) 报告了在生产荧光性吲唑并[3,2-a]异喹啉-6-胺的过程中使用 1-溴异喹啉-3-胺。这意味着它在合成具有在荧光研究或作为新型材料的潜在应用的化合物中很有用 (Balog, Riedl, & Hajos, 2013)。

结构和化学分析

3-溴异喹啉-1-胺衍生物的结构分析一直是某些研究的重点。例如,阿门戈尔、赫利韦尔和朱尔(2000 年)合成了溴代-7-甲氧基异喹啉,讨论了仲胺-BH3 络合物的形成机制和晶体结构。这项研究可以深入了解相关化合物的结构性质和潜在反应 (Armengol, Helliwell, & Joule, 2000)。

对映选择性合成

该化合物已参与对映选择性合成方面的研究。迪纳、梅特拉诺、草野和米勒(2015 年)探索了肽催化的喹唑啉酮的对映异构选择性溴化,突出了 3-溴异喹啉-1-胺在对映选择性过程中的潜力及其在产生立体化学复杂结构中的作用 (Diener, Metrano, Kusano, & Miller, 2015)。

微波辅助合成

林、吴、黄和杨(2012 年)研究了一种用于合成 3-取代异喹啉的新型微波辅助方法,突出了该化合物在高效和快速化学合成技术中的实用性。这证明了它在速度和效率至关重要的现代合成方法中的相关性 (Lin, Wu, Huang, & Yang, 2012)。

荧光衍生物

3-溴异喹啉-1-胺在创建荧光衍生物中的作用已得到研究。巴洛格、里德尔、哈约斯、米什科尔奇和比佐克(2011 年)对 3-氨基和 3-羟基异喹啉进行了转化,以产生新的荧光衍生物,表明其在开发基于荧光的应用和材料方面的潜力 (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011)。

安全和危害

属性

IUPAC Name |

3-bromoisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGHICQGSSFEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoisoquinolin-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)